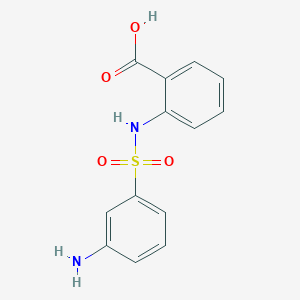

2-(3-氨基苯磺酰氨基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzene ring, a common feature in aromatic compounds, would contribute to the compound’s stability .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the amino group could participate in acid-base reactions, the benzenesulfonyl group could undergo electrophilic aromatic substitution reactions, and the carboxylic acid group could react with bases or be reduced to an alcohol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar carboxylic acid group could make the compound soluble in water, while the benzene ring could contribute to its solubility in organic solvents .科学研究应用

Non-Linear Optical (NLO) Transmission

The compound is used in the growth of single crystals for Non-Linear optical (NLO) transmission . The Kurtz powder second harmonic generation exhibits material behavior of second harmonic generation and has an efficiency of 0.55 times that of KDP, making it ideally suited for non-linear optical (NLO) transmission . This application is essential in materials science, and numerous research organizations have been researching their use in everyday life all around the world .

Frequency Vibration in Lasers

The precise focusing of novel NLO materials and their important applications are a limit for frequency vibration in lasers . This application is crucial in the field of optical communication .

Optical Communication

The compound is used in optical communication . The use of NLO materials in optical communication has been a subject of research in many organizations worldwide .

Optical Switching

The compound is used in optical switching . This application is important in the field of optical data storage .

Optical Data Storage

The compound is used in optical data storage . This application is important in fields such as optical measuring, high-density optical recording, and laser printing .

Second-Harmonic Generation (SHG) Devices

The compound is used in second-harmonic generation (SHG) devices . This application requires optical materials with efficient second-harmonic generation (SHG) at short wavelengths .

作用机制

Mode of Action

It’s known that the compound can undergo various chemical reactions due to the presence of the amino and sulfonylamino groups . These groups can form bonds with target molecules, altering their structure and function.

Pharmacokinetics

The compound’s solubility in water and ethanol suggests that it could be absorbed and distributed in the body. Its metabolism and excretion would likely involve the liver and kidneys, respectively.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of 2-(3-Amino-benzenesulfonylamino)-benzoic acid . For instance, its solubility could be affected by the pH of the environment, which in turn could influence its absorption and distribution in the body.

属性

IUPAC Name |

2-[(3-aminophenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c14-9-4-3-5-10(8-9)20(18,19)15-12-7-2-1-6-11(12)13(16)17/h1-8,15H,14H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLOSXPMJTFDWRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407398 |

Source

|

| Record name | 2-[(3-Aminobenzene-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Amino-benzenesulfonylamino)-benzoic acid | |

CAS RN |

55990-13-1 |

Source

|

| Record name | 2-[(3-Aminobenzene-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde](/img/structure/B112712.png)